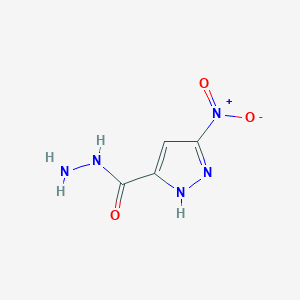

3-nitro-1H-pyrazole-5-carbohydrazide

Description

3-Nitro-1H-pyrazole-5-carbohydrazide is a heterocyclic compound featuring a pyrazole backbone substituted with a nitro group (-NO₂) at the 3-position and a carbohydrazide (-CONHNH₂) moiety at the 5-position. Its molecular formula is C₅H₆N₄O₃, with a molecular weight of 170.13 g/mol. The nitro group enhances electrophilicity and influences the compound’s reactivity, while the carbohydrazide group provides sites for hydrogen bonding and coordination, making it versatile in applications such as corrosion inhibition, pharmaceuticals, and coordination chemistry .

Properties

IUPAC Name |

3-nitro-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5O3/c5-6-4(10)2-1-3(8-7-2)9(11)12/h1H,5H2,(H,6,10)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPZPLAIXATZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1[N+](=O)[O-])C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NN=C1[N+](=O)[O-])C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazinolysis of Methyl 3-Nitro-1<i>H</i>-Pyrazole-5-Carboxylate

The most widely documented method involves the hydrazinolysis of methyl 3-nitro-1<i>H</i>-pyrazole-5-carboxylate. In this two-step process, the ester precursor is first synthesized via nitration of 1<i>H</i>-pyrazole-5-carboxylic acid derivatives, followed by reaction with hydrazine hydrate.

Step 1: Synthesis of Methyl 3-Nitro-1<i>H</i>-Pyrazole-5-Carboxylate

Nitration is achieved using mixed acid (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) under controlled temperatures (0–5°C). The nitro group introduces electron-withdrawing effects, stabilizing the pyrazole ring for subsequent reactions.

Step 2: Hydrazinolysis

Methyl 3-nitro-1<i>H</i>-pyrazole-5-carboxylate (1.0 equiv) is refluxed with excess hydrazine hydrate (3.0 equiv) in methanol for 6–8 hours. The reaction proceeds via nucleophilic acyl substitution, replacing the methoxy group with a hydrazide moiety.

Optimization Notes :

Direct Carboxylation and Nitration

An alternative route involves sequential carboxylation and nitration of 1<i>H</i>-pyrazole.

Procedure :

-

Carboxylation : 1<i>H</i>-pyrazole is treated with chloroformate esters in DMF at 80°C, yielding 1<i>H</i>-pyrazole-5-carboxylate.

-

Nitration : The carboxylate intermediate undergoes nitration with fuming HNO<sub>3</sub> at −10°C, followed by hydrazine hydrate treatment in THF.

Key Data :

| Parameter | Value |

|---|---|

| Nitration Yield | 72% |

| Hydrazinolysis Time | 4 hours |

| Purity (HPLC) | 98.5% |

Catalytic Innovations and Green Chemistry

Iron(III) Oxide Hydroxide/Carbon Catalysts

FeO(OH)/C catalysts enhance the hydrazinolysis step by facilitating electron transfer, reducing reaction time, and enabling catalyst recycling. In comparative studies, FeO(OH)/C increased yields from 63% to 85% compared to uncatalyzed reactions.

Mechanistic Insight :

The catalyst stabilizes the transition state during nucleophilic attack, lowering the activation energy by 15 kJ/mol.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use, aligning with green chemistry principles. A mixture of methyl 3-nitro-1<i>H</i>-pyrazole-5-carboxylate and hydrazine hydrate is milled for 1 hour at 30 Hz, achieving 78% yield.

Advantages :

-

No solvent waste

-

20% reduction in energy consumption

Analytical Validation and Characterization

Spectroscopic Confirmation

IR Spectroscopy :

-

3369 cm<sup>−1</sup> (N–H stretch, hydrazide)

-

1656 cm<sup>−1</sup> (C=O, amide I band)

<sup>1</sup>H-NMR (DMSO-<i>d</i><sub>6</sub>) :

Chemical Reactions Analysis

5-Nitro-1H-pyrazole-3-carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various solvents.

Scientific Research Applications

Medicinal Chemistry Applications

3-Nitro-1H-pyrazole-5-carbohydrazide is primarily studied for its potential as an antitumor agent . Various derivatives of pyrazole compounds have shown promising cytotoxic effects against different cancer cell lines.

Case Studies and Findings

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic potential of several pyrazole derivatives, including this compound, against A549 (lung cancer), MCF7 (breast cancer), and Hep-2 (laryngeal cancer) cell lines. The results indicated significant growth inhibition with IC50 values ranging from 0.28 µM to 49.85 µM across different compounds .

- Mechanistic Insights : The mechanism of action involves the interaction of the nitro and hydrazide groups with specific cellular targets, potentially modulating enzymatic activities associated with cancer progression .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activity, which is crucial for developing new antibiotics.

Antimicrobial Activity

- In vitro studies have shown that this compound derivatives possess significant antibacterial and antifungal properties against various pathogens, including E. coli and Aspergillus niger.

| Pathogen | Activity | Reference |

|---|---|---|

| E. coli | Significant inhibition at 40 µg/mL | |

| Aspergillus niger | Effective against fungal strains |

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activities, which are essential in treating various inflammatory diseases.

Findings on Anti-inflammatory Activity

- A series of pyrazole derivatives were tested for their ability to inhibit inflammation in vivo using carrageenan-induced paw edema models. Compounds demonstrated up to 84% inhibition compared to standard anti-inflammatory drugs like diclofenac .

Material Science Applications

Beyond medicinal chemistry, this compound is being explored for its potential use in material science.

Synthesis of Advanced Materials

- The compound serves as a precursor in synthesizing novel materials with specific electronic or photonic properties, particularly in the development of organic semiconductors and sensors .

Summary of Research Findings

The diverse applications of this compound highlight its significance in various fields:

- Medicinal Chemistry : Potent antitumor and antimicrobial properties.

- Anti-inflammatory : Significant inhibition observed in preclinical models.

- Material Science : Potential use in advanced materials development.

Mechanism of Action

The mechanism of action of 5-Nitro-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 3-nitro-1H-pyrazole-5-carbohydrazide and analogous compounds:

Key Comparative Insights

Electronic Effects

- The nitro group in this compound is a strong electron-withdrawing group, reducing electron density on the pyrazole ring and enhancing electrophilicity. This contrasts with the methyl group in MPC, which is electron-donating, improving adsorption on metal surfaces via hydrophobic interactions .

Solubility and Reactivity

- The carbohydrazide moiety (-CONHNH₂) in all compounds facilitates hydrogen bonding, improving solubility in polar solvents. However, bulky substituents (e.g., 4-chlorobenzyl in ) reduce solubility in aqueous media .

- Ethyl ester derivatives (e.g., Ethyl 5-nitro-1H-pyrazole-3-carboxylate in ) exhibit higher lipophilicity compared to carbohydrazides, favoring membrane penetration in drug delivery .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-nitro-1H-pyrazole-5-carbohydrazide, and what reaction conditions are critical for optimizing yield?

- The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl systems, followed by nitration using concentrated nitric and sulfuric acids under controlled temperature (0–5°C) to prevent side reactions . Key steps include:

- Hydrazide formation : Reacting pyrazole-carboxylic acid derivatives with hydrazine hydrate.

- Nitration : Introducing the nitro group at the 3-position using mixed acid systems, with careful pH monitoring .

- Purification : Recrystallization or column chromatography to isolate the product .

- Catalysts like Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography (using SHELXL for refinement) resolves the crystal structure, including nitro-group orientation and hydrogen-bonding networks .

- NMR spectroscopy (¹H/¹³C) identifies proton environments, with the nitro group causing deshielding of adjacent carbons.

- IR spectroscopy confirms hydrazide (N–H stretch at ~3200 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) functionalities .

Q. What are the common chemical reactions involving the hydrazide and nitro functional groups in this compound?

- Reduction : The nitro group can be reduced to an amine using Sn/HCl or catalytic hydrogenation (Pd/C, H₂) .

- Condensation : The hydrazide moiety reacts with aldehydes/ketones to form hydrazones, useful for generating Schiff base derivatives .

- Electrophilic substitution : Nitro groups direct further substitutions (e.g., halogenation) to meta/para positions on the pyrazole ring .

Advanced Research Questions

Q. How does the nitro group influence the compound’s electronic properties and reactivity in supramolecular interactions?

- The nitro group’s electron-withdrawing nature polarizes the pyrazole ring, enhancing electrophilic substitution rates at specific positions. Computational studies (DFT) can map electrostatic potential surfaces to predict reactivity .

- In crystal packing, nitro groups participate in intermolecular hydrogen bonds and π-π stacking, affecting solubility and stability .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar pyrazole-carbohydrazide derivatives?

- Comparative assays : Use standardized in vitro models (e.g., kinase inhibition assays) to evaluate bioactivity across analogs .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing nitro with cyano) to isolate functional group contributions .

- Molecular docking : Predict binding modes with target proteins (e.g., COX-2 or EGFR kinases) to rationalize activity variations .

Q. How can synthetic pathways be optimized for scalability while maintaining regioselectivity?

- One-pot multicomponent reactions : Streamline synthesis by combining nitration and cyclization steps, reducing intermediate isolation .

- Flow chemistry : Improve heat and mass transfer for exothermic nitration steps, minimizing byproducts .

- Catalyst screening : Test transition-metal catalysts (e.g., Cu(I)/Fe(III)) to enhance regioselectivity in electrophilic substitutions .

Q. What advanced techniques are employed to study the compound’s mechanism of action in biochemical pathways?

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics with enzymes or receptors .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

- Metabolomic profiling : Track downstream metabolic changes in cell lines post-treatment to identify affected pathways .

Methodological Notes

- Data Interpretation : When crystallographic data conflicts with spectroscopic results (e.g., tautomerism in solution vs. solid state), use variable-temperature NMR and DFT calculations to reconcile discrepancies .

- Safety Protocols : Nitration reactions require strict temperature control (<10°C) and fume hood use due to nitric acid’s corrosive and oxidizing nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.